6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate
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Overview
Description
6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a complex organic compound that belongs to the class of benzo[c]chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate typically involves multi-step reactions. One common method involves the Diels-Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate . Another approach is based on the reaction of salicylaldehydes with α,β-unsaturated carbonyl compounds to form the chromene core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo[c]chromen derivatives.
Scientific Research Applications
6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective effects through phosphodiesterase 2 inhibition.
Industry: Used in the synthesis of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate involves its interaction with molecular targets such as enzymes or receptors. For example, its neuroprotective effects are mediated through the inhibition of phosphodiesterase 2, which leads to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate . These cyclic nucleotides play a crucial role in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate
- 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate
- 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate
Uniqueness
6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is unique due to its specific structural features, such as the presence of a benzyloxycarbonyl group and a hexanoate chain. These features contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C27H25NO6 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) 6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C27H25NO6/c29-25(13-5-2-8-16-28-27(31)32-18-19-9-3-1-4-10-19)33-20-14-15-22-21-11-6-7-12-23(21)26(30)34-24(22)17-20/h1,3-4,6-7,9-12,14-15,17H,2,5,8,13,16,18H2,(H,28,31) |
InChI Key |
ZYTSHHVRKMVCST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
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